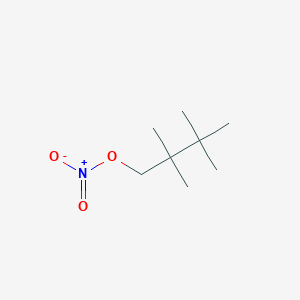

2,2,3,3-Tetramethylbutyl nitrate

Description

2,2,3,3-Tetramethylbutyl nitrate is a branched alkyl nitrate ester characterized by a highly substituted butyl chain. Its structure features four methyl groups at the 2,2,3,3 positions, which impart steric hindrance and influence its reactivity, stability, and solubility. Alkyl nitrates are commonly studied for applications in energetic materials, combustion modifiers, or electrolyte additives due to their ability to release nitric oxide (NO) or act as oxidizing agents.

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2,2,3,3-tetramethylbutyl nitrate |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)8(4,5)6-12-9(10)11/h6H2,1-5H3 |

InChI Key |

USRAVSDOQDCJAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)CO[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetramethylbutyl nitrate typically involves the nitration of 2,2,3,3-tetramethylbutanol. This process can be carried out using nitric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the nitrate ester .

Industrial Production Methods: Industrial production of 2,2,3,3-tetramethylbutyl nitrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylbutyl nitrate undergoes various chemical reactions, including:

Oxidation: The nitrate group can be oxidized to form nitro compounds.

Reduction: Reduction reactions can convert the nitrate group to an amine or hydroxylamine.

Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro compounds.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of alkyl or acyl derivatives.

Scientific Research Applications

2,2,3,3-Tetramethylbutyl nitrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethylbutyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound interacts with molecular targets such as soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP). This, in turn, results in the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Nitrate (LiNO₃)

- Structure and Role: LiNO₃ is an inorganic nitrate salt used as an electrolyte additive in lithium-ion batteries to stabilize interfaces and suppress side reactions .

- Comparison: Unlike 2,2,3,3-Tetramethylbutyl nitrate (an organic nitrate ester), LiNO₃ dissociates into Li⁺ and NO₃⁻ ions, offering ionic conductivity rather than serving as a NO donor. Its sustained-release mechanism in lithium hexafluorophosphate (LiPF₆)-based electrolytes highlights its utility in battery longevity .

1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropylether (HFE)

- Structure and Role : A fluorinated ether used in localized high-concentration electrolytes (LHCEs) to enhance lithium-metal battery performance .

- Comparison : HFE’s fluorine-rich structure improves electrolyte stability and reduces flammability. While structurally distinct from 2,2,3,3-Tetramethylbutyl nitrate, both compounds may share roles in modifying electrolyte properties, albeit through different mechanisms (fluorination vs. nitrate functionalization).

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structure and Role: A nonionic surfactant or solvent with a bulky tert-octylphenyl group (CAS 9036-19-5) .

- Comparison: This compound’s branched alkyl chain and ether-ethanol functional group contrast with 2,2,3,3-Tetramethylbutyl nitrate’s nitrate ester group. Its 100% concentration in formulations suggests use as a standalone additive, whereas alkyl nitrates often require dilution due to reactivity .

Research Findings and Data Gaps

Key Observations from Evidence

- Structural Analogues : Branched alkyl chains (e.g., 1,1,3,3-tetramethylbutyl in ) improve thermal stability and solubility, which could theoretically extend to alkyl nitrates .

Hypothetical Comparison Table

| Property | 2,2,3,3-Tetramethylbutyl Nitrate (Hypothetical) | Lithium Nitrate (LiNO₃) | 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol |

|---|---|---|---|

| Functional Group | Nitrate ester | Inorganic nitrate | Ether-ethanol |

| Primary Use | Potential NO donor/oxidizer | Electrolyte stabilizer | Surfactant/solvent |

| Solubility | Likely organic-soluble | Polar solvent-soluble | Organic-soluble |

| Thermal Stability | Moderate (estimated) | High | High (due to branching) |

| Flammability | High (nitrate esters are often energetic) | Low | Low (non-ionic structure) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.